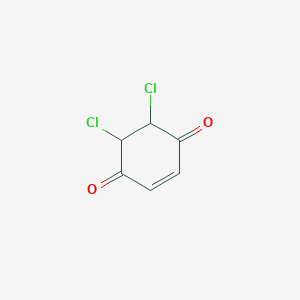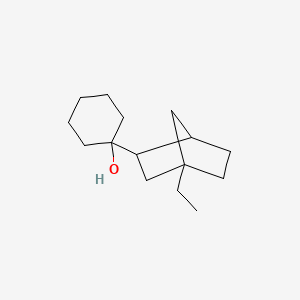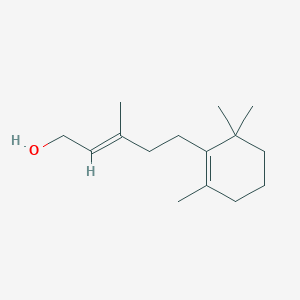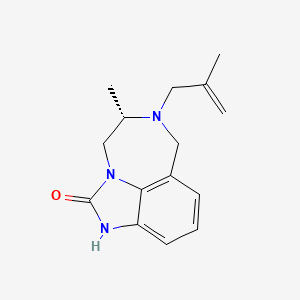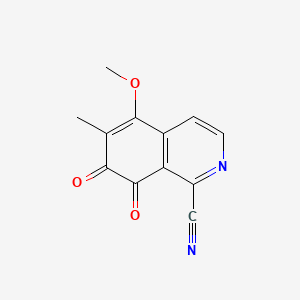
1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione is a chemical compound belonging to the isoquinolinequinone family. This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and a methyl group attached to an isoquinolinequinone core.
Vorbereitungsmethoden
The synthesis of 1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 7-methoxy-6-methyl-8-nitroisoquinoline, which is then catalytically reduced to 8-aminoisoquinoline. The oxidation of this intermediate with potassium nitrosodisulfonate (Fremy’s salt) yields the desired isoquinolinequinone . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like Fremy’s salt and reducing agents such as hydrogen gas in the presence of a catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone structure allows it to participate in redox reactions, which can modulate the activity of various biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione can be compared with other isoquinolinequinones, such as:
Mimosamycin: Another isoquinolinequinone with antimicrobial activity.
Saframycin A: Known for its anticancer properties.
Renierone: Exhibits strong activity against Bacillus subtilis and Candida albicans. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
86433-73-0 |
|---|---|
Molekularformel |
C12H8N2O3 |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
5-methoxy-6-methyl-7,8-dioxoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H8N2O3/c1-6-10(15)11(16)9-7(12(6)17-2)3-4-14-8(9)5-13/h3-4H,1-2H3 |
InChI-Schlüssel |
XANWGJCUAGZBFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(=NC=C2)C#N)C(=O)C1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



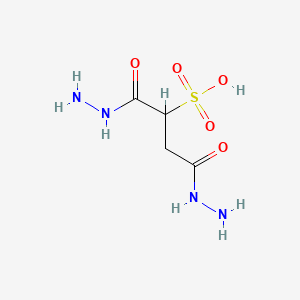
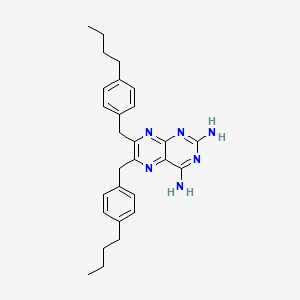
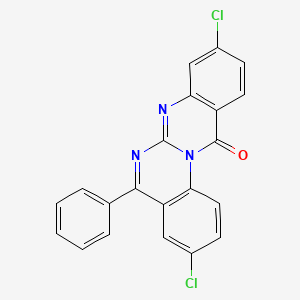
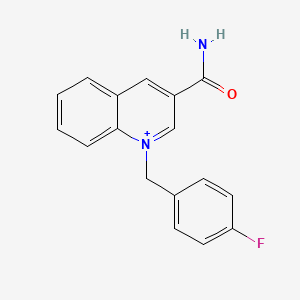
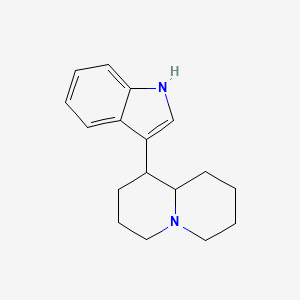
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)
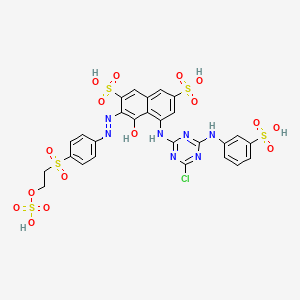
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
![2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione](/img/structure/B12795615.png)
